molecular formula C16H28BNO5 B15310047 rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B15310047
M. Wt: 325.2 g/mol
InChI Key: ZTOFPTRMNINJAR-SDDRHHMPSA-N
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Description

rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a boron-containing dioxaborolane ring. The presence of the tert-butyl group and the dioxaborolane moiety makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthesis proceeds through a series of reactions, including protection, cyclization, and boronation, to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for hydrolysis, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar compounds to rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate include:

These compounds share similar structural features, such as the presence of the dioxaborolane ring and tert-butyl group, but differ in their overall molecular architecture and specific applications. The unique bicyclic structure of this compound sets it apart, providing distinct reactivity and utility in various chemical processes.

Properties

Molecular Formula

C16H28BNO5

Molecular Weight

325.2 g/mol

IUPAC Name

tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

InChI

InChI=1S/C16H28BNO5/c1-14(2,3)21-13(19)18-8-9-20-12-10(11(12)18)17-22-15(4,5)16(6,7)23-17/h10-12H,8-9H2,1-7H3/t10-,11-,12+/m0/s1

InChI Key

ZTOFPTRMNINJAR-SDDRHHMPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2[C@H]3[C@@H]2OCCN3C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3C2OCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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